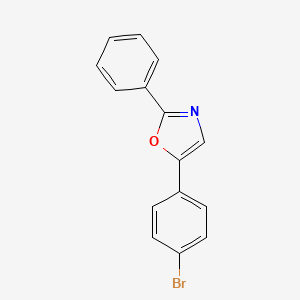

5-(4-Bromophenyl)-2-phenyloxazole

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-13-8-6-11(7-9-13)14-10-17-15(18-14)12-4-2-1-3-5-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZXCKXJGCWWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903362 | |

| Record name | NoName_4012 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity of Oxazole Systems

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring

The preferred site for electrophilic attack is the C5 position. tandfonline.comwikipedia.orgslideshare.net Some sources suggest the order of reactivity for electrophilic substitution is C4 > C5 > C2 when activating groups are present. pharmaguideline.com In the specific case of 5-(4-Bromophenyl)-2-phenyloxazole, the C5 position is already occupied by the 4-bromophenyl group, thus precluding direct electrophilic substitution at this site. Any electrophilic attack would therefore be directed towards the more electron-rich phenyl or bromophenyl rings, a topic covered in section 3.5.

Common electrophilic substitution reactions for activated oxazoles include:

Bromination: Using reagents like N-bromosuccinimide (NBS) can introduce a bromine atom at the C5 position of an appropriately substituted oxazole. slideshare.net

Formylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group. pharmaguideline.comwikipedia.org

Nitration and Sulfonation: These reactions are typically challenging on the oxazole ring itself and often require harsh conditions. pharmaguideline.comslideshare.net

Nucleophilic Substitution Reactions on the Oxazole Ring

Nucleophilic substitution reactions on the oxazole ring are rare and generally require the presence of a good leaving group, such as a halogen, at an electron-deficient position. pharmaguideline.comtandfonline.com The most susceptible position for nucleophilic attack is C2, followed by C4 and C5 (C2 >> C4 > C5). tandfonline.comwikipedia.org For a compound like 5-(4-Bromophenyl)-2-phenyloxazole, introducing a leaving group at the C2 position would render it susceptible to displacement by a nucleophile.

However, a significant competing pathway in the reaction of oxazoles with nucleophiles is ring cleavage rather than direct substitution. pharmaguideline.comslideshare.net The attack of a nucleophile, particularly at the C2 position, can induce the scission of the oxazole ring. pharmaguideline.com In some cases, the cleaved intermediate can subsequently recyclize to form a different heterocyclic system, such as an imidazole (B134444) if ammonia (B1221849) is used as the nucleophile. pharmaguideline.com

Cycloaddition Reactions of Oxazoles (e.g., Diels-Alder as Diene and Dienophile)

Oxazoles are well-known to participate as the diene component in Diels-Alder [4+2] cycloaddition reactions. pharmaguideline.comwikipedia.org This reactivity is attributed to the furan-like oxygen atom at position 1, which imparts diene character across the C2 and C5 positions. pharmaguideline.com The reaction of an oxazole with a dienophile (typically an electron-deficient alkene or alkyne) initially forms a bicyclic adduct containing an oxygen bridge. wikipedia.org This adduct is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule (like a nitrile from the C2-N3 fragment) to yield a new ring system.

When an oxazole reacts with an alkene, the process can lead to the formation of a highly substituted pyridine (B92270). wikipedia.org Reaction with an alkyne can yield a furan (B31954) derivative. pharmaguideline.com The facility of these reactions is enhanced by the presence of electron-donating groups on the oxazole ring and electron-withdrawing groups on the dienophile. pharmaguideline.com

Table 1: Examples of Diels-Alder Reactions with Oxazole Derivatives

| Oxazole Reactant | Dienophile | Product Type | Reference |

|---|---|---|---|

| Alkoxy-substituted oxazole | Electrophilic alkene | Pyridine derivative | wikipedia.org |

| General Oxazole | Alkyne | Furan derivative | pharmaguideline.com |

| General Oxazole | Benzyne | Furan or Pyridine derivative | pharmaguideline.com |

Ring-Opening Reactions and Tautomerism

Beyond the ring cleavage induced by nucleophiles, oxazole systems can undergo other ring-opening reactions. Deprotonation at the C2 position, which is the most acidic proton on the oxazole ring, can lead to the formation of a 2-lithio-oxazole. wikipedia.org This species exists in equilibrium with a ring-opened isonitrile, which can be trapped by various electrophiles. wikipedia.org

A less common but mechanistically interesting transformation is the tautomerization of oxazoles into N-heterocyclic carbenes (NHCs). It has been shown that N-coordination of an oxazole molecule to a metal center, such as manganese(I), can facilitate its tautomerization to the corresponding 2,3-dihydrooxazol-2-ylidene, a type of NHC. This transformation typically proceeds via acid-base reactions and allows for subsequent transmetalation to other metals like gold(I).

Functional Group Transformations on Phenyl and Bromophenyl Moieties

The phenyl and 4-bromophenyl substituents on the oxazole core offer additional sites for chemical modification. These reactions typically follow the established principles of aromatic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the 4-bromophenyl group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecules. For 5-(4-Bromophenyl)-2-phenyloxazole, the following transformations are highly relevant:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. This would allow the synthesis of biaryl compounds from the parent molecule. tandfonline.commdpi.commanchester.ac.uk

Heck-Mizoroki Reaction: This reaction forms a C-C bond by coupling the aryl bromide with an alkene, leading to the formation of a substituted alkene. wikipedia.orglibretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the aryl bromide with a primary or secondary amine, providing access to a wide range of arylamine derivatives. wikipedia.orgorganic-chemistry.orgacsgcipr.org

Table 2: Potential Cross-Coupling Reactions for the 4-Bromophenyl Moiety

| Reaction Name | Coupling Partner | Resulting Functional Group | Catalyst/Ligand System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Biaryl (Ar-Ar') | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Heck-Mizoroki Reaction | Alkene (R-CH=CH₂) | Substituted Alkene (Ar-CH=CH-R) | Pd(OAc)₂, PPh₃ |

Electrophilic Aromatic Substitution: Both the 2-phenyl and 5-(4-bromophenyl) rings can undergo electrophilic aromatic substitution, such as nitration, halogenation, and sulfonation. The directing effects of the substituents on each ring determine the position of the incoming electrophile.

On the 2-Phenyl Ring: The oxazole ring acts as an electron-withdrawing group, directing incoming electrophiles to the meta positions of the phenyl ring.

On the 5-(4-Bromophenyl) Ring: This ring has two directing groups: the oxazole ring (electron-withdrawing, meta-directing) and the bromine atom (deactivating but ortho, para-directing). The outcome of an electrophilic substitution would depend on the specific reaction conditions, but attack would likely occur at the positions ortho to the bromine atom and meta to the oxazole attachment point. Nitration of similar phenyl-heterocycle systems often requires strong conditions, such as a mixture of nitric and sulfuric acid. slideshare.netresearchgate.net

Structure Activity Relationship Sar Studies of Oxazole Derivatives

General Principles of Oxazole (B20620) Scaffold Versatility in Bioactive Molecule Design

The oxazole nucleus is a privileged scaffold in medicinal chemistry due to its remarkable versatility. tandfonline.comresearchgate.net This five-membered aromatic ring, featuring an oxygen atom at position 1 and a nitrogen atom at position 3, provides a rigid framework that can be strategically functionalized at positions 2, 4, and 5 to orient substituents in a precise three-dimensional arrangement for optimal target binding. tandfonline.comresearchgate.net The inherent electronic properties of the oxazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its capacity to bind to a wide range of enzymes and receptors. researchgate.netcambridgemedchemconsulting.com

The oxazole moiety is a common feature in numerous natural products and synthetic molecules, demonstrating a broad spectrum of biological activities. cambridgemedchemconsulting.combenthamscience.com Its structural and chemical diversity allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive component in the quest for novel therapeutic agents with improved efficacy and reduced toxicity. researchgate.nettandfonline.com The development of numerous clinical drugs and candidates containing the oxazole scaffold for treating various diseases underscores its significant value and potential in medicinal chemistry. researchgate.net

Impact of Substituents on Biological Interactions

The biological activity of oxazole derivatives is profoundly influenced by the nature and position of the substituents on the heterocyclic ring. tandfonline.comresearchgate.net For diaryl oxazoles like 5-(4-Bromophenyl)-2-phenyloxazole, the aryl groups at positions 2 and 5 play a crucial role in determining the molecule's interaction with its biological target.

SAR studies have revealed that substitutions on the phenyl rings can dramatically alter the potency and selectivity of the compound. For instance, in a series of 5-phenyloxazole-2-carboxylic acid derivatives, the nature of the substituent on the N-phenyl ring was found to be critical for cytotoxicity against cancer cell lines. nih.gov Similarly, for phenyloxazole-based biofilm inhibitors, para-substitution on the R2 benzene (B151609) ring was found to be favorable for activity, with a para-chloro group enhancing the inhibitory effect. nih.gov

The substitution pattern can also influence the compound's mechanism of action. For example, in a study of oxazolone (B7731731) derivatives, the presence of a p-nitro group on the exocyclic phenyl group at C-4 was shown to greatly influence immunosuppressive activity. thepharmajournal.com These findings highlight the importance of systematic exploration of substituents to optimize the biological profile of oxazole-based compounds.

Pharmacophore Elucidation for Target Binding

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups required for binding to a specific biological target. researchgate.net For oxazole derivatives, pharmacophore models help in understanding the key interactions, such as hydrogen bonds, hydrophobic interactions, and aromatic stacking, that govern their binding affinity and selectivity. tandfonline.comresearchgate.net

In the context of diaryl oxazoles, pharmacophore models often highlight the importance of the two aryl rings for establishing interactions within the target's binding pocket. For instance, in the design of kinase inhibitors, one aryl ring might occupy a hydrophobic pocket while the other forms hydrogen bonds with key amino acid residues in the hinge region of the kinase. mdpi.com The oxazole core itself can act as a scaffold to correctly orient these aryl groups and may also participate in interactions through its heteroatoms. nih.gov

The development of pharmacophore models for various targets has guided the design of potent and selective oxazole-based inhibitors. For example, pharmacophore models for cyclooxygenase-2 (COX-2) have been instrumental in the development of diarylheterocyclic anti-inflammatory agents. nih.gov

Bioisosteric Replacements involving Oxazoles

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov The oxazole ring is frequently employed as a bioisostere for other chemical moieties, most notably the amide and ester functional groups. cambridgemedchemconsulting.comnih.govacs.org

The rationale for using an oxazole as an amide or ester bioisostere stems from its similar size, geometry, and ability to participate in hydrogen bonding. cambridgemedchemconsulting.com However, unlike amides and esters, the oxazole ring is generally more resistant to hydrolytic cleavage by metabolic enzymes, which can lead to improved metabolic stability and oral bioavailability. nih.gov

Several successful examples of this strategy have been reported. For instance, the replacement of an amide with an oxazole or oxadiazole moiety in a series of diacylglycerol acyltransferase 1 (DGAT1) inhibitors led to compounds with potent inhibition and improved pharmacokinetic profiles. nih.gov This highlights the utility of the oxazole scaffold in overcoming liabilities associated with more metabolically labile functional groups.

Influence of Halogenation (Bromine) on SAR

The introduction of halogen atoms, such as bromine, into a drug candidate is a common strategy to modulate its physicochemical properties and biological activity. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity. researchgate.net In the case of 5-(4-Bromophenyl)-2-phenyloxazole, the bromine atom on the phenyl ring at position 5 is expected to significantly impact its structure-activity relationship.

The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the biological target, which can enhance binding affinity. mdpi.com Furthermore, the presence of bromine can alter the electronic properties of the phenyl ring, influencing its interaction with the target. researchgate.net

Studies on bromo-substituted heterocyclic compounds have demonstrated the significant impact of bromine on biological activity. For example, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs showed promising anticancer activity, with the substitution pattern on the N-aryl ring playing a crucial role. mdpi.com Similarly, the synthesis of bromo-substituted aryloxazoles has been explored to generate novel compounds with potential biological applications. researchgate.net The position of the bromine atom is also critical; for instance, in a series of quinoline-oxadiazole derivatives, the presence of a 4-bromophenyl group was a key feature of some of the most active anticancer and antimicrobial candidates. nih.gov

Below is a table summarizing the anticancer activity of some bromo-substituted triazole analogs, illustrating the impact of substituent positioning on the phenyl ring.

| Compound | Substitution on N-aryl ring | Mean Growth Percent (GP) | Most Sensitive Cell Line | Percent Growth Inhibition (PGI) |

| 4e | 4-Chloro | - | SNB-75 (CNS Cancer) | 41.25 |

| 4i | 2,6-Dimethyl | 97.48 | SNB-75 (CNS Cancer) | 38.94 |

Data adapted from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. mdpi.com This data is illustrative of the effects of substitution on a related heterocyclic scaffold.

Molecular Mechanisms of Action and Biological Target Identification

Interaction with Enzymes and Receptors via Non-Covalent Bonds

The biological activity of any small molecule is fundamentally governed by its ability to interact with macromolecular targets such as proteins. These interactions are often non-covalent, relying on a combination of forces to achieve stable binding within an active or allosteric site. The structure of 5-(4-Bromophenyl)-2-phenyloxazole, featuring two aromatic rings and a central oxazole (B20620) core, provides a scaffold ripe for various non-covalent interactions.

The primary modes of non-covalent interaction for this compound are predicted to be:

Hydrogen Bonding: The oxazole ring contains a nitrogen and an oxygen atom, both of which can act as hydrogen bond acceptors. This allows the compound to form hydrogen bonds with suitable donor groups, such as the hydroxyl (-OH) or amine (-NH) groups found on amino acid residues like serine, threonine, and lysine (B10760008) within a protein's binding pocket.

Pi-Pi Stacking: The presence of the phenyl and bromophenyl rings facilitates π-π stacking interactions. These occur when the flat, electron-rich surfaces of the aromatic rings stack with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan. This interaction is crucial for the stability of the ligand-protein complex.

Modulation of Cellular Proliferation and Apoptosis Pathways

A hallmark of potential anticancer agents is their ability to control cell proliferation and induce programmed cell death, or apoptosis. While direct studies on 5-(4-Bromophenyl)-2-phenyloxazole are limited, the broader class of oxazole and oxadiazole derivatives has demonstrated significant activity in these areas. nih.govijrpr.com These compounds often exert their effects by interfering with the finely tuned machinery that governs cell division and survival.

Research on related compounds suggests that diaryloxazoles can trigger apoptosis through mitochondrial-mediated pathways. nih.gov For instance, some 2,5-diaryloxadiazole conjugates have been shown to induce apoptosis by modulating the levels of key regulatory proteins like p53, Bax, and caspases. nih.gov Apoptosis is a desirable mechanism for cancer therapeutics as it is a controlled process of cell dismantling that avoids the inflammatory response associated with necrosis. acs.org The structural similarities suggest that 5-(4-Bromophenyl)-2-phenyloxazole may share this pro-apoptotic potential.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by phosphorylating other proteins. Their dysregulation is a common feature in many cancers, making them prime targets for therapeutic intervention. nih.govbenthamscience.com The oxazole scaffold is recognized as a "privileged structure" in medicinal chemistry and has been incorporated into numerous protein kinase inhibitors. nih.govijrpr.com

Derivatives of oxazole have been shown to inhibit various kinases, including:

Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): These are crucial for angiogenesis and tumor growth. nih.gov

Serine/Threonine Kinases (e.g., Aurora kinases, CDKs): These are key regulators of the cell cycle and mitosis. nih.gov

The general structure of a kinase inhibitor often involves a heterocyclic core that can form hydrogen bonds with the kinase hinge region, and appended aromatic groups that occupy hydrophobic pockets. The 2,5-diaryl substitution pattern of 5-(4-Bromophenyl)-2-phenyloxazole fits this general pharmacophore, suggesting its potential as a kinase inhibitor. For example, a study on 2,5-diaryl-1,3,4-oxadiazole derivatives identified compounds that inhibit SHP2, a protein tyrosine phosphatase involved in oncogenic signaling, with IC50 values in the low micromolar range. nih.gov

Table 1: Kinase Inhibition by Structurally Related Oxazole/Oxadiazole Derivatives

| Compound Class | Target Kinase/Protein | Observed Activity | Reference |

|---|---|---|---|

| 2,5-Diaryl-1,3,4-oxadiazoles | SHP2 | IC50 of 2.73 µM for representative compound. | nih.gov |

| Oxazolo[5,4-d]pyrimidines | VEGFR-2 | Identified as potent inhibitors. | nih.gov |

| Oxazole Derivatives | Aurora Kinases | Inhibition of kinase activity reported. | nih.gov |

| Thiazole-based Stilbene (B7821643) Analogs | EGFR Tyrosine Kinase | Good IC50 values reported for some derivatives. | researchgate.net |

Disruption of Microtubule Dynamics

Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. nih.govyoutube.com Agents that interfere with microtubule dynamics are among the most successful classes of anticancer drugs. nih.gov They can be classified as either microtubule-stabilizing or -destabilizing agents.

The oxazole scaffold has been identified as a key component in compounds that disrupt microtubule dynamics. nih.govbenthamscience.com Specifically, a series of N,5-diphenyloxazole-2-carboxamides, which are structurally related to 5-(4-Bromophenyl)-2-phenyloxazole, were found to inhibit tubulin polymerization. nih.gov One of the lead compounds from this series exhibited potent antiproliferative activity against several cancer cell lines with IC50 values in the low micromolar range and was shown to bind to the colchicine-binding site on tubulin. nih.gov This suggests that the 5-phenyloxazole (B45858) core is a valid pharmacophore for developing microtubule-targeting agents. The presence of a bromophenyl group at the 5-position of the target compound could further influence this activity.

Table 2: Antiproliferative Activity of a Representative Microtubule-Disrupting 5-Phenyloxazole Derivative (Compound 9 from source)

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 0.78 | nih.gov |

| A549 | 1.08 | nih.gov |

| HepG2 | 1.27 | nih.gov |

Topoisomerase Inhibition

DNA topoisomerases are vital enzymes that resolve topological problems in DNA during replication, transcription, and recombination. researchgate.net Inhibition of these enzymes leads to DNA damage and ultimately cell death, making them established targets for cancer chemotherapy.

Several studies have implicated oxazole and the related oxadiazole heterocycles as effective topoisomerase inhibitors. nih.govbenthamscience.com For example, thiazole-based stilbene analogs, which share a diaryl-heterocycle motif with the target compound, have been identified as potent inhibitors of topoisomerase IB with significant cytotoxicity against human cancer cell lines. mdpi.com Similarly, oxazole-linked pyrazole (B372694) chalcones have been investigated as topoisomerase II inhibitors. researchgate.net These findings indicate that the 2,5-diaryloxazole framework is a promising scaffold for the design of new topoisomerase poisons.

STAT3 Pathway Modulation

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation. Constitutive activation of the STAT3 pathway is frequently observed in many human cancers and is associated with tumor progression and drug resistance.

A comprehensive review of oxazole derivatives as anticancer agents has explicitly identified STAT3 as a molecular target. nih.govbenthamscience.com By inhibiting the STAT3 signaling cascade, these compounds can suppress the expression of downstream genes involved in cell proliferation and survival, thereby exerting their anticancer effects. The diaryl structure of 5-(4-Bromophenyl)-2-phenyloxazole could potentially allow it to interfere with the protein-protein interactions necessary for STAT3 activation or its binding to DNA.

G-Quadruplex Interaction

G-quadruplexes (G4s) are four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA. nih.gov These structures are prevalent in key regulatory regions of the genome, such as telomeres and the promoter regions of oncogenes like c-MYC. nih.govnih.gov Stabilization of these G4 structures by small molecule ligands can inhibit telomerase activity and downregulate oncogene expression, representing an attractive strategy for cancer therapy. nih.govnih.gov

The oxazole heterocycle is a key component in several classes of G-quadruplex ligands. nih.govnih.govacs.org For instance, pyridyl polyoxazole compounds have been identified as selective G-quadruplex stabilizing agents with high cytotoxicity. nih.gov Heptaheteroaryl compounds comprising oxazole and pyridine (B92270) units have also been shown to be effective G4-interactive compounds. acs.org The planar, aromatic nature of 5-(4-Bromophenyl)-2-phenyloxazole makes it a plausible candidate for binding to the flat G-tetrads of a G-quadruplex, likely through π-π stacking interactions.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial to epigenetic regulation. nih.gov They remove acetyl groups from lysine residues on histone and non-histone proteins, which can lead to chromatin compaction and transcriptional repression. nih.govmdpi.com The balance between HDACs and histone acetyltransferases (HATs) is vital for normal cellular function, and its disruption is often observed in diseases like cancer. nih.govceon.rs Consequently, HDAC inhibitors have emerged as a significant class of anti-cancer agents. nih.gov

HDACs are categorized into four main classes based on their structure and function. nih.gov Class I, II, and IV HDACs are zinc-dependent enzymes, making them targets for inhibitors that can chelate or interact with this zinc ion in the catalytic site. mdpi.com While extensive research is ongoing to develop novel HDAC inhibitors, including those with selectivity for specific isoforms, nih.govmdpi.com there is currently no specific data in the reviewed literature detailing the direct inhibitory activity of 5-(4-Bromophenyl)-2-phenyloxazole against any HDAC enzymes.

Enzymatic Inhibition Profiles

The ability of a compound to inhibit specific enzymes is a key indicator of its potential therapeutic application. Research has explored the inhibitory effects of various heterocyclic compounds, including those with oxazole scaffolds, against several key enzymes.

Protein tyrosine kinases (PTKs) are essential enzymes in cellular signal transduction pathways, and their overexpression is a hallmark of many cancer cells. nih.gov This makes them a prime target for the development of cancer therapies. nih.gov While various heterocyclic scaffolds, such as phenylpyrazolopyrimidines, are known to act as ATP-binding site inhibitors of tyrosine kinases like c-Src, nih.gov specific studies evaluating 5-(4-Bromophenyl)-2-phenyloxazole as a tyrosine kinase inhibitor were not found in the reviewed literature. Research on related structures includes quinoline-1,3,4-oxadiazole derivatives, which have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov

Alpha-amylase is a key digestive enzyme that breaks down complex carbohydrates into simple sugars. nih.gov Inhibiting this enzyme is a therapeutic strategy for managing postprandial hyperglycemia, a common issue in type 2 diabetes. nih.govmdpi.com Inhibitors are often referred to as starch blockers because they slow the absorption of carbohydrates. ajchem-a.com While numerous plant-derived compounds and synthetic heterocyclic molecules, such as those based on thiazolidine-4-one and quinoline-oxadiazole-triazole conjugates, have been investigated for their α-amylase inhibitory potential, mdpi.comnih.gov there is no specific data available on the α-amylase inhibitory activity of 5-(4-Bromophenyl)-2-phenyloxazole itself.

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible isoform often associated with inflammation and pain. nih.gov Developing selective COX-2 inhibitors is a major goal in creating anti-inflammatory drugs with fewer gastrointestinal side effects.

A series of 4,5-diaryloxazoles, structurally related to 5-(4-Bromophenyl)-2-phenyloxazole, have been synthesized and evaluated as COX inhibitors. nih.govnih.gov These compounds, particularly those with a methylsulfonyl or sulfonamido substituent, were found to be potent and selective inhibitors of COX-2. nih.gov

| Compound | Description | Selectivity for COX-2 | Reference |

|---|---|---|---|

| SC-299 | A 2-trifluoromethyl-4,5-diaryloxazole | ~800-fold | nih.gov |

Receptor Ligand Binding Studies

Investigating how a compound binds to biological receptors is fundamental to understanding its mechanism of action. While direct receptor binding studies for 5-(4-Bromophenyl)-2-phenyloxazole are not detailed in the available literature, research on structurally analogous compounds provides insight into the potential interactions of the bromophenyl-phenyl heterocyclic scaffold.

For instance, a study on the related compound 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT) , where the oxazole ring is replaced by a triazole, investigated its binding to globular proteins. nih.gov The interaction of BPT with human immunoglobulin (HIg) and bovine hemoglobin (BHg) was analyzed, revealing that the compound quenches the intrinsic fluorescence of these proteins through a static mechanism. nih.gov Thermodynamic analysis suggested that hydrophobic interactions are the primary force stabilizing the compound-protein complex. nih.gov

Separately, a more complex molecule, Macitentan , which contains a 5-(4-bromophenyl)pyrimidine (B2776488) core, has been developed as a potent dual antagonist for endothelin receptors ETA and ETB. researchgate.netnih.gov

| Compound | Target | Binding Characteristics / Activity | Reference |

|---|---|---|---|

| 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT) | Human Immunoglobulin (HIg), Bovine Hemoglobin (BHg) | Binds to hydrophobic cavities; static quenching mechanism. | nih.gov |

| Macitentan | Endothelin Receptors (ETA/ETB) | Potent dual receptor antagonist. | researchgate.netnih.gov |

Computational and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. For 5-(4-Bromophenyl)-2-phenyloxazole, these methods can predict its geometry, electronic characteristics, and spectroscopic behavior.

Density Functional Theory (DFT) for Molecular Geometry, Electronic Structure, and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, electronic properties, and reactivity of organic compounds.

Electronic Structure and Reactivity: The electronic properties are elucidated through analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A smaller energy gap suggests higher reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). DFT studies on related heterocyclic systems have been used to calculate these parameters, providing insights into their potential as reactive agents in chemical or biological processes. nih.gov

Table 1: Representative DFT-Calculated Properties for an Oxazole (B20620) Derivative This table presents typical data obtained from DFT calculations on a substituted oxazole system, analogous to 5-(4-Bromophenyl)-2-phenyloxazole. The values are illustrative and based on findings for similar heterocyclic compounds.

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment (µ) | 2.5 D | Molecular polarity |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 1.5 eV | Propensity to accept electrons |

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the behavior of molecules in their electronically excited states. rsc.org This method is essential for predicting absorption and emission spectra, making it invaluable for the design of fluorescent probes and materials for optoelectronic devices. rsc.orgmdpi.com

For 5-(4-Bromophenyl)-2-phenyloxazole, TD-DFT calculations can predict its ultraviolet-visible (UV-Vis) absorption spectrum by calculating the vertical excitation energies from the ground state to various excited states. nih.gov Similarly, by optimizing the geometry of the first singlet excited state (S1), TD-DFT can predict the fluorescence emission wavelength. nih.gov Studies on similar benzoxazole (B165842) systems have successfully correlated TD-DFT calculations with experimental spectra, even elucidating complex photophysical processes like excited-state intramolecular proton transfer (ESIPT). nih.govnih.gov While 5-(4-Bromophenyl)-2-phenyloxazole does not have the hydroxyl group necessary for ESIPT, TD-DFT can still characterize its fluorescence properties, including the Stokes shift (the difference between the absorption and emission maxima), which is a key parameter for fluorescent dyes.

Table 2: Representative TD-DFT Calculated Excited State Properties This table shows typical data derived from TD-DFT calculations for a fluorescent oxazole derivative, providing an example of the expected photophysical parameters for 5-(4-Bromophenyl)-2-phenyloxazole.

| Parameter | Representative Value | Significance |

| Maximum Absorption Wavelength (λ_abs) | 350 nm | Color and light absorption properties |

| Oscillator Strength (f) | 0.8 | Intensity of the electronic transition |

| Maximum Emission Wavelength (λ_em) | 450 nm | Fluorescence color |

| Stokes Shift | 100 nm | Separation of absorption and emission |

| Major Orbital Contribution | HOMO -> LUMO | Nature of the electronic transition |

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are crucial for understanding how a ligand, such as 5-(4-Bromophenyl)-2-phenyloxazole, interacts with a biological target, typically a protein or nucleic acid.

The process involves placing the ligand within the binding site of the target macromolecule in a simulated physiological environment (including water and ions). The forces between the atoms are calculated, and Newton's laws of motion are applied to predict their subsequent movements over a specific period, often nanoseconds to microseconds.

MD simulations provide detailed information on the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex. For example, MD simulations have been used to confirm the stability of oxadiazole derivatives within the active site of enzymes like D-Ala-D-Ser ligase, providing insights into mechanisms for overcoming antibiotic resistance. csfarmacie.cz For 5-(4-Bromophenyl)-2-phenyloxazole, MD simulations could be used to validate docking poses and to assess the residence time of the compound in the binding pocket of a target enzyme, which is an important parameter for drug efficacy.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding mode of a small molecule drug candidate to its protein target.

The process involves two main steps: first, sampling different conformations of the ligand within the active site of the protein, and second, scoring these conformations using a scoring function that estimates the binding affinity. The result is a ranked list of binding poses, with the top-ranked pose representing the most likely binding mode.

For 5-(4-Bromophenyl)-2-phenyloxazole, molecular docking could be employed to screen for potential biological targets. For instance, related thiazole (B1198619) and pyrazole (B372694) derivatives have been docked into the active sites of enzymes like VEGFR-2 kinase and various microbial enzymes to explore their potential as anticancer or antimicrobial agents. nih.govnih.gov A typical docking study of 5-(4-Bromophenyl)-2-phenyloxazole would involve preparing its 3D structure and docking it into the crystal structure of a target protein (e.g., from the Protein Data Bank). The resulting poses would reveal key interactions, such as hydrogen bonds with backbone or side-chain residues, and hydrophobic interactions involving the phenyl and bromophenyl rings, which could explain its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. QSAR is a key component of rational drug design, allowing for the prediction of the activity of new, unsynthesized compounds.

2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful techniques that correlate the 3D properties of molecules with their biological activities.

To build a 3D-QSAR model for a series of analogs of 5-(4-Bromophenyl)-2-phenyloxazole, the following steps would be taken:

A dataset of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) is compiled.

The 3D structures of all compounds are generated and aligned based on a common scaffold.

For each molecule, steric and electrostatic fields (in CoMFA) are calculated on a grid surrounding the molecules. CoMSIA uses additional fields for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties.

Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical relationship between the variations in the field values and the variations in biological activity.

The results of a CoMFA or CoMSIA study are often visualized as 3D contour maps. These maps highlight regions where certain properties are favorable or unfavorable for activity. For example, a green contour map in a CoMFA analysis might indicate that bulky substituents in that region increase activity, while a red contour map from a CoMSIA electrostatic field might show that negative charges in that area are detrimental. Such models have been successfully applied to various heterocyclic inhibitors to guide the design of more potent analogs. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. tandfonline.comyoutube.com A pharmacophore model does not represent a real molecule or a real association of functional groups but is an abstract concept that describes the common features of a set of active molecules. youtube.com These models are instrumental in virtual screening to identify new compounds that could have a desired biological effect. nih.gov

For 5-(4-Bromophenyl)-2-phenyloxazole, a hypothetical pharmacophore model can be constructed based on its structural components and by drawing analogies with other bioactive oxazole derivatives. researchgate.netmdpi.com The key pharmacophoric features of this compound are likely to include:

Aromatic Rings: The presence of both a phenyl group and a bromophenyl group suggests that π-π stacking interactions and hydrophobic interactions are important for its potential biological activity. These aromatic rings can fit into specific hydrophobic pockets of a target protein.

Hydrogen Bond Acceptors: The nitrogen and oxygen atoms within the oxazole ring are potential hydrogen bond acceptors. irjweb.com These features are critical for anchoring the molecule within a binding site through specific hydrogen bonding interactions.

Halogen Atom: The bromine atom on the phenyl ring can act as a hydrophobic feature and is also capable of forming halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-receptor binding.

A summary of the postulated pharmacophoric features for 5-(4-Bromophenyl)-2-phenyloxazole is presented in the table below.

| Pharmacophoric Feature | Structural Component | Potential Interaction |

| Aromatic Ring | Phenyl group | π-π stacking, Hydrophobic |

| Aromatic Ring | 4-Bromophenyl group | π-π stacking, Hydrophobic |

| Hydrogen Bond Acceptor | Oxazole Nitrogen | Hydrogen bond |

| Hydrogen Bond Acceptor | Oxazole Oxygen | Hydrogen bond |

| Hydrophobic Center | Entire molecular scaffold | Hydrophobic interactions |

| Halogen Bond Donor | Bromine atom | Halogen bonding |

This hypothetical model can serve as a query for screening large compound libraries to identify molecules with similar pharmacophoric features, which may exhibit comparable biological activities.

Solvent Effects Modeling (e.g., Polarizable Continuum Model (PCM))

The study of solvent effects is critical for understanding chemical reactivity, stability, and spectroscopic properties of molecules. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model in computational chemistry to approximate the effect of a solvent on a solute molecule. wikipedia.orgnumberanalytics.com Instead of explicitly modeling individual solvent molecules, PCM treats the solvent as a continuous, polarizable dielectric medium. wikipedia.orgnumberanalytics.com This approach offers a balance between computational cost and accuracy, making it a popular choice for studying molecules in solution. wikipedia.org

In the context of 5-(4-Bromophenyl)-2-phenyloxazole, applying the PCM can provide valuable information on how its properties are influenced by the surrounding solvent environment. The model creates a cavity in the dielectric continuum that represents the solute, and the solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute. uni-rostock.de This interaction energy is then used to calculate the solvation free energy.

Theoretical investigations using PCM on 5-(4-Bromophenyl)-2-phenyloxazole would likely focus on several key aspects:

Conformational Stability: The relative energies of different conformers of the molecule can change significantly in solvents of varying polarity. PCM can be used to predict the most stable conformation in a given solvent.

Electronic Properties: The dipole moment, polarizability, and other electronic properties of the molecule are expected to be influenced by the solvent. For instance, the dipole moment is generally larger in more polar solvents due to the reaction field stabilizing charge separation. nih.gov

Spectroscopic Properties: PCM can be employed to predict shifts in UV-Vis absorption and fluorescence spectra in different solvents (solvatochromism). nih.gov The model can help to understand the nature of the electronic transitions and the extent of intramolecular charge transfer in the excited state. nih.gov

The table below summarizes the expected trends in the properties of 5-(4-Bromophenyl)-2-phenyloxazole when modeled with PCM in solvents of increasing polarity.

| Property | Expected Trend with Increasing Solvent Polarity | Rationale |

| Ground State Energy | Decrease (Stabilization) | Favorable electrostatic interactions with the solvent. |

| Dipole Moment | Increase | The solvent's reaction field enhances the molecular dipole. |

| Conformational Preference | May shift to favor more polar conformers | More polar conformers are better stabilized by polar solvents. |

| UV-Vis Absorption λmax | May exhibit a shift (bathochromic or hypsochromic) | Dependent on the relative stabilization of the ground and excited states. |

| Fluorescence Emission λmax | Likely a significant red-shift (bathochromic) | Stabilization of the more polar excited state. nih.gov |

By employing the Polarizable Continuum Model, a deeper understanding of the behavior of 5-(4-Bromophenyl)-2-phenyloxazole in solution can be achieved, providing crucial data for designing applications in fields such as materials science and medicinal chemistry.

Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-(4-Bromophenyl)-2-phenyloxazole, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In ¹H NMR spectroscopy of 5-(4-Bromophenyl)-2-phenyloxazole, the chemical shifts (δ) are reported in parts per million (ppm). The spectrum typically shows a complex multiplet for the aromatic protons. Specifically, the protons on the phenyl ring and the bromophenyl group resonate in the aromatic region, generally between 7.41 and 8.06 ppm. rsc.org One proton signal appears as a singlet at approximately 7.41 ppm. rsc.org

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For 5-(4-Bromophenyl)-2-phenyloxazole, characteristic signals appear at approximately 161.2, 150.1, 132.0, 130.4, 128.7, 127.0, 126.7, 126.2, 125.4, 123.8, and 122.1 ppm. rsc.org These shifts correspond to the various carbon atoms in the phenyl, bromophenyl, and oxazole (B20620) rings.

While specific 2D NMR data for this compound is not extensively detailed in the provided search results, techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be instrumental in assigning the proton and carbon signals unequivocally by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively.

Table 1: ¹H and ¹³C NMR Data for 5-(4-Bromophenyl)-2-phenyloxazole

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H | 8.06 (dd, J = 6.6, 3.2 Hz, 2H), 7.52 (s, 4H), 7.48 – 7.42 (m, 3H), 7.41 (s, 1H) rsc.org |

| ¹³C | 161.2, 150.1, 132.0, 130.4, 128.7, 127.0, 126.7, 126.2, 125.4, 123.8, 122.1 rsc.org |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.

For a related compound, 5-(4-Bromophenyl)-3-phenylisoxazole, the molecular formula is C₁₅H₁₀BrNO. rsc.org For 5-(4-Bromophenyl)-2-phenyloxazole, the molecular formula is C₁₅H₁₀BrNO. The exact mass of this compound can be calculated and compared with the experimentally determined value from HRMS to confirm its identity. The fragmentation pattern observed in the mass spectrum can also provide structural information by showing how the molecule breaks apart under ionization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound, (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, shows characteristic absorption bands. mdpi.com While the exact spectrum for 5-(4-Bromophenyl)-2-phenyloxazole is not provided, one can infer the expected absorptions based on its structure.

Key expected IR absorptions for 5-(4-Bromophenyl)-2-phenyloxazole would include:

C-H stretching from the aromatic rings (typically around 3100-3000 cm⁻¹). libretexts.org

C=N and C=C stretching from the oxazole and phenyl rings (in the range of 1650-1450 cm⁻¹). libretexts.org

C-O-C stretching of the oxazole ring (around 1250-1050 cm⁻¹).

C-Br stretching (typically below 800 cm⁻¹).

These characteristic peaks help to confirm the presence of the key functional groups within the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's molecular formula (C₁₅H₁₀BrNO). A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and elemental composition. For instance, in the synthesis of a related compound, the calculated and found values for C, H, and N were closely matched, confirming its composition. nih.gov

Table 2: Theoretical Elemental Composition of 5-(4-Bromophenyl)-2-phenyloxazole (C₁₅H₁₀BrNO)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 15 | 180.15 | 57.72% |

| Hydrogen (H) | 1.01 | 10 | 10.10 | 3.24% |

| Bromine (Br) | 79.90 | 1 | 79.90 | 25.60% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.49% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 5.13% |

| Total | 312.16 | 100.00% |

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for both the purification of 5-(4-Bromophenyl)-2-phenyloxazole and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for these purposes.

In research involving similar compounds, HPLC with a reverse-phase column (like Newcrom R1) has been used for analysis. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com These methods are often scalable for preparative separation to isolate impurities. sielc.com The purity of the compound is determined by the presence of a single, sharp peak in the chromatogram, and the retention time is a characteristic property of the compound under specific chromatographic conditions.

Future Research Perspectives for 5 4 Bromophenyl 2 Phenyloxazole

Exploration of Novel Synthetic Pathways

While established methods for oxazole (B20620) synthesis exist, the exploration of novel, more efficient, and sustainable synthetic pathways for 5-(4-Bromophenyl)-2-phenyloxazole and its analogs is a key area for future research. Traditional methods can sometimes require harsh conditions or multi-step procedures. Modern synthetic strategies could offer significant improvements in terms of yield, purity, and environmental impact.

Future research could focus on:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of substituted oxazoles.

Metal-Free Synthesis: The development of synthetic routes that avoid the use of heavy metal catalysts is a crucial aspect of green chemistry. Iodine-mediated methodologies are emerging as a viable alternative for the synthesis of 1,3-oxazole derivatives.

One-Pot Reactions: Designing multi-component, one-pot reactions where 5-(4-Bromophenyl)-2-phenyloxazole can be assembled in a single step from readily available starting materials would be highly advantageous for rapid library synthesis.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to improved consistency and scalability of the synthesis.

A comparative overview of potential synthetic strategies is presented in the table below.

| Synthetic Method | Potential Advantages | Key Considerations |

| van Leusen Oxazole Synthesis | Well-established, versatile for 5-substituted oxazoles. nih.gov | Often requires stoichiometric base and can have moderate yields. |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, increased yields, and cleaner reactions. | Requires specialized equipment; optimization of reaction conditions is necessary. |

| Metal-Free Cycloadditions | Avoids toxic and expensive metal catalysts, environmentally friendly. | May require specific activating groups or reaction conditions. |

| Palladium-Catalyzed Cross-Coupling Reactions | High efficiency and functional group tolerance for creating C-C bonds. | Residual palladium in the final product can be a concern for pharmaceutical applications. |

| Photoredox Catalysis | Utilizes visible light to drive reactions under mild conditions. | Requires photosensitive catalysts and careful control of light exposure. |

Identification of Undiscovered Biological Targets and Mechanistic Pathways

The oxazole moiety is a well-known pharmacophore present in a variety of therapeutic agents with a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov While the biological profile of 5-(4-Bromophenyl)-2-phenyloxazole is not extensively characterized, its structural features suggest potential interactions with various biological targets.

Future research should aim to:

High-Throughput Screening (HTS): Screening 5-(4-Bromophenyl)-2-phenyloxazole against a diverse panel of biological targets, such as kinases, proteases, and nuclear receptors, could rapidly identify potential therapeutic applications.

Phenotypic Screening: Assessing the effect of the compound on various cell lines (e.g., cancer cells, bacterial strains, fungal pathogens) can reveal its functional effects and provide clues about its mechanism of action.

Target Deconvolution: Once a biological effect is observed, identifying the specific molecular target is crucial. Techniques like affinity chromatography, proteomics, and genetic approaches can be employed for this purpose.

Mechanism of Action Studies: Elucidating the precise molecular mechanism by which 5-(4-Bromophenyl)-2-phenyloxazole exerts its biological effects is essential for its further development as a therapeutic agent. This could involve studying its impact on signaling pathways, gene expression, and metabolic processes.

Potential biological targets for oxazole derivatives are summarized below.

| Target Class | Examples | Potential Therapeutic Area |

| Kinases | Tyrosine kinases, Serine/threonine kinases | Cancer, Inflammatory diseases |

| G-protein coupled receptors (GPCRs) | Cannabinoid receptors, Opioid receptors | Pain, Neurological disorders |

| Nuclear Receptors | Estrogen receptor, Androgen receptor | Cancer, Metabolic diseases |

| Enzymes | Cyclooxygenase (COX), Topoisomerase | Inflammation, Cancer, Infectious diseases |

| Ion Channels | Sodium channels, Calcium channels | Pain, Cardiovascular diseases |

Integration with Advanced Drug Discovery Platforms

The integration of 5-(4-Bromophenyl)-2-phenyloxazole into modern drug discovery platforms can significantly accelerate the identification of lead compounds with improved efficacy and safety profiles. These platforms combine computational and experimental approaches to streamline the drug discovery process.

Key areas for integration include:

Virtual Screening: Utilizing computational models to screen large virtual libraries of compounds against a specific biological target can prioritize molecules for synthesis and experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help to understand the relationship between the chemical structure of 5-(4-Bromophenyl)-2-phenyloxazole analogs and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds.

Pharmacophore Modeling: Identifying the key structural features of 5-(4-Bromophenyl)-2-phenyloxazole that are responsible for its biological activity can guide the design of more potent and selective analogs.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. The 5-(4-Bromophenyl)-2-phenyloxazole scaffold could serve as a starting point for such an approach.

Development of Targeted Delivery Systems

To enhance the therapeutic potential and minimize potential side effects of 5-(4-Bromophenyl)-2-phenyloxazole, the development of targeted delivery systems is a promising avenue of research. These systems aim to deliver the drug specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure.

Future research in this area could explore:

Nanoparticle-Based Delivery: Encapsulating 5-(4-Bromophenyl)-2-phenyloxazole within nanoparticles (e.g., liposomes, polymeric nanoparticles, micelles) can improve its solubility, stability, and pharmacokinetic profile.

Antibody-Drug Conjugates (ADCs): If a specific cell-surface receptor is identified as a target, conjugating 5-(4-Bromophenyl)-2-phenyloxazole to an antibody that recognizes this receptor can enable highly targeted delivery to specific cell types, such as cancer cells.

Prodrug Strategies: Modifying the structure of 5-(4-Bromophenyl)-2-phenyloxazole to create an inactive prodrug that is converted to the active form only at the target site (e.g., by specific enzymes) can improve its therapeutic index.

Computational Design of Next-Generation Analogues

Computational chemistry and molecular modeling play a pivotal role in the rational design of new drug candidates. mdpi.com By applying these tools to 5-(4-Bromophenyl)-2-phenyloxazole, it is possible to design next-generation analogues with optimized properties.

Future computational efforts should focus on:

Molecular Docking: Simulating the binding of 5-(4-Bromophenyl)-2-phenyloxazole and its virtual analogues to the active site of a biological target can help to predict their binding affinity and guide the design of more potent inhibitors. researcher.life

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-target complex, helping to understand the stability of the interaction and the role of specific residues in binding.

In Silico ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual analogues. mdpi.com This allows for the early identification and filtering of compounds with unfavorable pharmacokinetic or toxicological profiles.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of 5-(4-Bromophenyl)-2-phenyloxazole in silico and calculating the corresponding changes in binding affinity or other properties, a detailed SAR can be established to guide the synthesis of more effective compounds. researchgate.net

Q & A

Q. What are the optimized synthetic routes for 5-(4-Bromophenyl)-2-phenyloxazole, and how can reaction yields be improved?

Copper(II)-catalyzed oxidative cyclization of enamides is a robust method for synthesizing disubstituted oxazoles. For 5-(4-Bromophenyl)-2-phenyloxazole, starting from (E)-N-(4-bromostyryl)benzamide derivatives, yields can be enhanced by controlling reaction parameters such as solvent polarity (e.g., dimethyl sulfoxide), temperature (80–100°C), and catalyst loading (10 mol% Cu(OAc)₂). Monitoring intermediates via thin-layer chromatography (TLC) ensures stepwise progress .

Q. Which analytical techniques are most reliable for confirming the structure of 5-(4-Bromophenyl)-2-phenyloxazole?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions on the oxazole ring, while infrared (IR) spectroscopy confirms functional groups like C-Br (≈600 cm⁻¹). Single-crystal X-ray diffraction (using SHELX software) provides definitive structural validation, with refinement protocols like SHELXL ensuring atomic-level accuracy .

Q. How do solvent polarity and temperature influence the synthesis of halogenated oxazoles like 5-(4-Bromophenyl)-2-phenyloxazole?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in nucleophilic substitution reactions involving bromophenyl groups. Elevated temperatures (70–120°C) accelerate cyclization but may require inert atmospheres to prevent decomposition. Solvent screening via Design of Experiments (DoE) can optimize yield and purity .

Advanced Research Questions

Q. What mechanistic insights explain the role of copper catalysis in forming the oxazole ring?

Copper(II) facilitates oxidative dehydrogenation during cyclization, converting enamides to oxazoles via a radical pathway. Isotopic labeling studies (e.g., ¹⁸O tracing) and kinetic analyses reveal rate-determining steps, such as C-N bond formation, which are critical for tuning catalytic efficiency .

Q. How can computational modeling predict the electronic properties of 5-(4-Bromophenyl)-2-phenyloxazole for material science applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transport properties. Substituent effects, such as bromine’s electron-withdrawing nature, can be quantified to guide applications in organic semiconductors .

Q. What strategies resolve contradictions in reported biological activities of structurally similar oxazole derivatives?

Structure-Activity Relationship (SAR) studies compare substituent effects across analogs. For example, replacing bromine with methyl groups may alter binding affinity to cyclooxygenase (COX) enzymes. Dose-response assays and molecular docking simulations validate hypotheses derived from conflicting data .

Q. How can discrepancies in reported melting points or spectral data for 5-(4-Bromophenyl)-2-phenyloxazole be addressed experimentally?

Reproducibility studies under standardized conditions (e.g., DSC for melting points, identical NMR solvents) isolate variables. Impurity profiling via High-Performance Liquid Chromatography (HPLC) identifies byproducts affecting physical properties .

Q. What experimental approaches characterize polymorphism in halogenated oxazoles?

Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) detect polymorphic forms. Solvent-mediated crystallization trials (e.g., using ethanol vs. acetonitrile) reveal phase-dependent stability, critical for pharmaceutical formulation .

Q. How can the oxazole ring be functionalized to enhance reactivity for derivatization?

Electrophilic substitution at the oxazole C4 position is feasible via directed ortho-metalation. For example, bromine can be replaced with azide groups using Cu(I)-catalyzed click chemistry, enabling bioconjugation or polymer synthesis .

Q. What catalytic systems enable sustainable large-scale synthesis of 5-(4-Bromophenyl)-2-phenyloxazole?

Heterogeneous catalysts (e.g., Cu nanoparticles on silica) improve recyclability and reduce metal contamination. Flow chemistry setups enhance heat/mass transfer, scaling reactions from milligram to gram quantities without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.